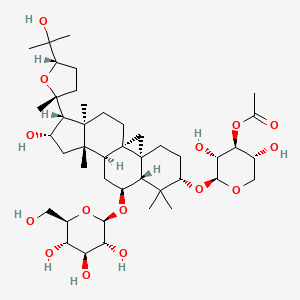

Isoastragaloside II

Description

Properties

IUPAC Name |

[(2S,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27-,28+,29-,30+,31+,32-,33-,34-,35-,36+,39+,40-,41+,42-,43+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZYCXAYGPGYRS-NGTUZWGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1O)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Derivatization, and Biosynthetic Pathways of Isoastragaloside Ii

Extraction Methodologies from Astragalus membranaceus

The initial step in obtaining Isoastragaloside II is its extraction from the dried roots of Astragalus membranaceus. Various methods have been developed to maximize the yield and purity of the extracted saponins (B1172615), including Isoastragaloside II.

Commonly employed techniques include:

Maceration: Soaking the powdered root material in a solvent at room temperature.

Reflux Extraction: Boiling the plant material with a solvent to enhance extraction efficiency.

Sonication (Ultrasound-Assisted Extraction): Using ultrasonic waves to disrupt cell walls and improve solvent penetration. Studies have shown that sonication can be as effective as reflux extraction but in a significantly shorter time. nih.gov

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to a more rapid extraction process. bvsalud.org

The choice of solvent is critical. Methanol, often in an 80% aqueous solution, is a frequently used solvent for extracting saponins from Astragalus roots. mdpi.com Following the initial extraction, a liquid-liquid partition with solvents like n-butanol is often performed to separate the saponins from other components. nih.govnih.gov

| Extraction Method | Solvent(s) | Key Parameters | Reference(s) |

| Sonication | Methanol | 40 kHz, 500 W, 30 min | nih.gov |

| Reflux Extraction | Methanol | Boiling temperature | nih.gov |

| Microwave-Assisted | Ethanol | 260 s, 695 W, 50% ethanol | bvsalud.org |

| Maceration & Partition | 80% Methanol, EtOAc, H₂O | Room temperature, 24 h | mdpi.com |

Isolation and Purification Techniques

Following extraction, a mixture of various compounds is obtained. The isolation and purification of Isoastragaloside II from this complex mixture necessitate the use of advanced chromatographic techniques. These methods separate compounds based on their different physical and chemical properties.

Column Chromatography (CC): This is a fundamental technique used for the initial separation of the crude extract. Silica gel is a common stationary phase, and a gradient of solvents, such as a mixture of dichloromethane, methanol, and water, is used to elute different fractions. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. Reversed-phase columns, such as C18, are typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes lead to the irreversible adsorption of the sample. It has been successfully used to isolate various compounds from Astragalus membranaceus. nih.govmdpi.com

The purity of the isolated Isoastragaloside II is typically confirmed by HPLC analysis, and its structure is elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov

Biosynthesis of Isoastragaloside II

The formation of Isoastragaloside II within the Astragalus plant is a complex multi-step process involving numerous precursor molecules and enzymes. This biosynthetic pathway is a subject of ongoing research to understand and potentially manipulate the production of this valuable compound.

The biosynthesis of astragalosides, including Isoastragaloside II, begins with the universal precursors of terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP). sdiarticle4.com These are produced through the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.gov

The key precursor for the cycloartane (B1207475) skeleton of Isoastragaloside II is cycloartenol (B190886) . nih.gov The formation of cycloartenol from 2,3-oxidosqualene (B107256) is catalyzed by the enzyme cycloartenol synthase (CAS) . nih.gov

The subsequent steps in the pathway involve a series of modifications to the cycloartenol backbone, catalyzed by enzymes such as:

Cytochrome P450 monooxygenases (CYP450s): These enzymes are responsible for hydroxylation reactions at various positions on the triterpenoid (B12794562) skeleton.

Glycosyltransferases (GTs): These enzymes attach sugar moieties to the aglycone, a critical step in the formation of saponins.

Research using techniques like transcriptomic analysis of Astragalus membranaceus hairy roots has helped to identify key genes and enzymes involved in the astragaloside (B48827) biosynthetic pathway. sci-hub.st The pathway from cycloastragenol (B1669396) (the aglycone of many astragalosides) to astragaloside IV, a closely related compound, involves four key enzymatic steps: C-3 oxidation, 6-O-glucosylation, C-3 reduction, and 3-O-xylosylation. researchgate.net While the exact sequence for Isoastragaloside II is still under investigation, it is believed to follow a similar series of enzymatic reactions.

Elicitors, such as methyl jasmonate (MeJA), have been shown to up-regulate the expression of genes involved in the astragaloside biosynthetic pathway, leading to increased production of these compounds in hairy root cultures. sci-hub.stnih.gov

Enzymatic modification is a key aspect of the biosynthesis and derivatization of astragalosides. The attachment and removal of acetyl groups (acetylation and deacetylation ) can significantly alter the structure and biological activity of these saponins. researchgate.netresearchgate.net Acetylation is the process of adding an acetyl group, typically from acetyl-CoA, to a molecule. caymanchem.com This reaction is catalyzed by enzymes known as acetyltransferases. embopress.org

It has been observed that certain astragalosides, such as astragaloside I, isoastragaloside I, and isoastragaloside II, can be transformed into astragaloside IV under heating or alkaline conditions, which may involve deacetylation reactions. mdpi.comgoogle.com This highlights the potential for enzymatic modifications to create a diversity of astragaloside structures within the plant. The enzymes responsible for these specific acetylation and deacetylation steps in the biosynthesis of Isoastragaloside II are an active area of research.

Synthetic and Semi-Synthetic Approaches to Isoastragaloside II and its Analogues

The low natural abundance of some astragalosides and the complexity of their isolation have driven research into chemical synthesis and semi-synthesis.

Chemical Synthesis: The total synthesis of complex molecules like Isoastragaloside II is a significant challenge due to their intricate stereochemistry. nih.gov While there are reports on the synthesis of the aglycone, cycloastragenol, and the total synthesis of astragaloside IV, the complete chemical synthesis of Isoastragaloside II remains a formidable task. google.com

Semi-synthesis: A more practical approach is semi-synthesis, which involves modifying a more abundant, naturally occurring astragaloside to produce a less abundant one. uniroma1.it For example, the deacetylation of more complex astragalosides to yield simpler ones like astragaloside IV is a potential semi-synthetic route. nih.gov This approach leverages the readily available starting materials from natural sources.

The development of efficient synthetic and semi-synthetic routes is crucial for producing sufficient quantities of Isoastragaloside II and its analogues for further research and potential therapeutic applications.

Pharmacological Activities and Mechanisms of Action of Isoastragaloside Ii

Anti-inflammatory Effects

Isoastragaloside II has demonstrated anti-inflammatory properties. Research indicates that it, along with other cycloartane (B1207475) saponins (B1172615) from Astragalus membranaceus, can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages. mdpi.com For instance, in one study, Isoastragaloside II inhibited NO production with an IC50 value of 4.70 μM in RAW 264.7 macrophage cells. mdpi.com The anti-inflammatory effects of astragalosides are often linked to the modulation of key inflammatory pathways, such as the nuclear factor-κB (NF-κB) pathway. nih.govspandidos-publications.com While much of the specific mechanistic research has focused on its isomer, Isoastragaloside I, the general anti-inflammatory potential of this class of compounds is well-recognized. nih.govspandidos-publications.comnih.gov

Antioxidant Properties

The antioxidant activity of extracts from Astragalus species is well-documented, and its constituent compounds, including saponins like Isoastragaloside II, are believed to contribute to this effect. mdpi.commdpi.com Antioxidant mechanisms of Astragalus compounds often involve scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. mdpi.com Research on the related compound Isoastragaloside I has shown it can activate the Nrf2 antioxidant defense system, which protects cells from oxidative stress. rsc.org This suggests a potential, though not directly demonstrated, mechanism for Isoastragaloside II's antioxidant activity.

Neuroprotective Effects

Astragalosides, as a group, are widely studied for their neuroprotective potential. researchgate.net These compounds are believed to exert protective effects on the nervous system through various mechanisms, including anti-inflammatory and antioxidant actions, which are crucial in combating neurodegenerative processes. researchgate.netresearchgate.net The ability of related compounds to inhibit microglial activation and reduce neuroinflammation suggests that Isoastragaloside II may also play a role in protecting against neurological diseases. spandidos-publications.comresearchgate.net

Other Pharmacological Activities

Beyond the specific effects mentioned above, Isoastragaloside II is implicated in a broader range of pharmacological activities associated with Astragalus saponins. These include:

Cardioprotective Effects : Astragalosides are known to have cardioprotective properties. mdpi.com

Immunomodulatory Activity : Saponins from Astragalus are recognized for their ability to modulate the immune system. mdpi.comfrontiersin.org

Hepatoprotective Effects : Research suggests a role for astragalosides in protecting the liver. mdpi.comdntb.gov.ua

| Immunomodulatory | Contributes to the immunomodulatory effects of Astragalus saponins. mdpi.comfrontiersin.org |

Preclinical Research and in Vivo / in Vitro Studies

Biosynthesis in Plants

The biosynthesis of Isoastragaloside II in Astragalus species follows the complex pathway of triterpenoid (B12794562) saponin (B1150181) formation. The precursor, cycloastragenol (B1669396), is derived from the cyclization of 2,3-oxidosqualene (B107256). tandfonline.com This cycloartane (B1207475) skeleton then undergoes a series of modifications, including hydroxylation and glycosylation, catalyzed by specific enzymes within the plant, to form the final Isoastragaloside II molecule. The attachment of sugar moieties is a critical step in this pathway.

Laboratory Chemical Synthesis

The complete laboratory chemical synthesis of a complex molecule like Isoastragaloside II is a significant challenge due to its intricate stereochemistry and multiple functional groups. While there is extensive research on the isolation and biological activity of Isoastragaloside II, detailed reports on its total chemical synthesis are not widely available. The focus has largely been on its extraction from natural sources and the semi-synthesis of related derivatives.

Advanced Analytical and Bioanalytical Methodologies for Isoastragaloside Ii Research

Dermatological and Cosmetic Research

The components of Astragalus membranaceus, including its saponins (B1172615), are of interest in dermatological and cosmetic research, particularly for anti-aging applications. researchgate.net The antioxidant and anti-inflammatory properties of these compounds are relevant to protecting the skin from damage and improving its appearance. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Potential in Other Therapeutic Areas

Beyond the applications mentioned, Isoastragaloside II and other astragalosides have potential in various other therapeutic areas. These include cardiovascular protection and immunomodulatory effects. researchgate.net

Molecular Targets and Signaling Pathways of Isoastragaloside Ii

Anti-inflammatory Effects

Research has demonstrated the anti-inflammatory potential of Isoastragaloside II. In a study using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), Isoastragaloside II was shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com This activity is a hallmark of the anti-inflammatory effects observed for cycloartane-type glycosides isolated from Astragalus membranaceus. mdpi.commdpi.comnih.gov The related compound, Isoastragaloside I, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. spandidos-publications.comnih.gov

Future Research Directions and Translational Perspectives

Comprehensive Mechanistic Elucidation of Isoastragaloside II

While initial studies have provided insights into the pharmacological activities of Isoastragaloside II, a comprehensive understanding of its molecular mechanisms is still developing. Future research should focus on delineating the precise signaling pathways and molecular targets modulated by this compound. For instance, studies on the related compound, Isoastragaloside I, have shown its ability to inhibit the activation of nuclear factor-κB (NF-κB) through the PI3K/Akt and MAPK signaling pathways in microglial cells, suggesting a potential anti-inflammatory mechanism. spandidos-publications.com Similar in-depth investigations are needed for Isoastragaloside II to identify its primary and secondary targets across various cell types and disease models. This will not only clarify its mode of action but also help in identifying potential biomarkers for its therapeutic effects.

Nanotechnology and Delivery Systems for Isoastragaloside II

Overcoming the challenges associated with the delivery of herbal compounds, such as poor solubility and low bioavailability, is crucial for their clinical translation. scifiniti.com Nanotechnology offers innovative solutions to these issues. researchgate.net Developing nanotechnology-based drug delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can enhance the therapeutic efficacy of Isoastragaloside II. scifiniti.comcqvip.com These nanosystems can improve solubility, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells, thereby maximizing its therapeutic effect while minimizing potential side effects. nih.gov

Combination Therapies with Isoastragaloside II

Exploring the synergistic effects of Isoastragaloside II in combination with other therapeutic agents is a critical area for future research. Combination therapies often lead to enhanced efficacy, reduced drug doses, and the potential to overcome drug resistance. sci-hub.se For example, studies on other components of Astragalus membranaceus, such as Astragaloside (B48827) IV, have demonstrated synergistic anti-tumor effects when combined with chemotherapeutic drugs like 5-Fluorouracil. sci-hub.senih.gov Similar investigations into combination therapies involving Isoastragaloside II could reveal its potential as an adjuvant in the treatment of various conditions, including cancer and inflammatory diseases. worldscientific.comresearchgate.netmdpi.com

Application of Advanced In Silico and AI Technologies in Research

The integration of advanced computational tools, including in silico modeling and artificial intelligence (AI), can significantly accelerate research on Isoastragaloside II. nih.gov These technologies can be employed for virtual screening of compound libraries, predicting molecular interactions, and modeling pharmacokinetic and pharmacodynamic properties. diaglobal.orgmdpi.commdpi.comamericanpharmaceuticalreview.com In silico target fishing can help predict the biological targets of Isoastragaloside II based on its chemical structure. mdpi.com Furthermore, AI and machine learning algorithms can analyze large datasets from -omics studies to uncover novel mechanisms of action and identify potential therapeutic applications. nih.gov

Biomarker Discovery and Validation for Therapeutic Efficacy

To facilitate the clinical development of Isoastragaloside II, it is essential to identify and validate biomarkers that can predict and monitor its therapeutic efficacy. Research on the related compounds Astragaloside II and Isoastragaloside I has suggested that adiponectin could serve as a biomarker for their insulin-sensitizing effects. nih.gov A metabolomics approach has also been used to identify potential biomarkers related to the anti-aging effects of Astragalus polysaccharides. researchgate.net Similar strategies, including metabolomics, proteomics, and genomics, should be employed to discover reliable biomarkers for Isoastragaloside II. These biomarkers will be invaluable for patient stratification, dose optimization, and assessing treatment response in future clinical trials.

Standardization and Quality Control in Research

Ensuring the consistency and quality of Isoastragaloside II used in research is fundamental for obtaining reliable and reproducible results. ebsco.com The development of standardized extraction, purification, and analytical methods is crucial. mdpi.com Techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are vital for the qualitative and quantitative analysis of Isoastragaloside II in herbal extracts and finished products. academicjournals.orgfrontiersin.orgsemanticscholar.orgnih.gov Establishing clear quality control parameters will not only ensure the integrity of preclinical research but also be a prerequisite for its potential development as a pharmaceutical agent. researchgate.net

Addressing Research Gaps and Limitations of Current Studies

While research on Isoastragaloside II has provided valuable insights into its pharmacological potential, several gaps and limitations in current studies need to be addressed to facilitate its translation from preclinical findings to clinical applications. A significant portion of the existing research has been conducted using in vitro models or in animal studies, which, while crucial for understanding mechanisms, may not fully translate to human physiology. nih.gov

A primary limitation is the lack of extensive in vivo and human clinical trials. nih.gov Most studies demonstrating the therapeutic effects of Isoastragaloside II have been performed on cell cultures or animal models. For instance, its anti-inflammatory properties were noted in studies on RAW264.7 macrophages. mdpi.com While these provide a foundational understanding, the direct applicability of these findings to human health remains an area requiring further investigation. nih.gov Differences in metabolism, pharmacokinetics, and genetic variability between species can influence the efficacy of Isoastragaloside II in humans. nih.gov

Another significant research gap is the limited understanding of the compound's bioavailability and metabolic fate in humans. examine.com Studies on related compounds like Astragaloside IV have shown poor oral bioavailability, which necessitated administration via injection in some animal studies. nih.gov The bioavailability of Isoastragaloside II and whether it undergoes transformation into other metabolites in the body are critical questions that need to be answered to establish effective and reliable administration routes. examine.comnih.gov Some research suggests that Isoastragaloside II can be unstable under certain conditions, such as heating, and may transform into other astragalosides, which could affect its bioactivity and the interpretation of study results. mdpi.comfrontiersin.org

Furthermore, the precise molecular mechanisms underlying the diverse pharmacological effects of Isoastragaloside II are not fully elucidated. While studies have pointed to its influence on pathways like mTOR and its ability to modulate adiponectin secretion, a more comprehensive understanding of its interactions with cellular targets is needed. examine.comscielo.brresearchgate.net For example, while it is known to increase adiponectin secretion from adipocytes, the exact upstream signaling events that trigger this response are not entirely clear. examine.com

The following table summarizes the key research gaps and limitations in the current body of knowledge on Isoastragaloside II:

| Research Gap/Limitation | Description | Key Implications | Future Research Direction |

| Lack of Human Clinical Trials | The majority of studies are preclinical (in vitro and in vivo animal models). nih.gov | Direct evidence of efficacy and safety in humans is missing, hindering clinical translation. | Conduct well-designed, randomized, controlled clinical trials to evaluate therapeutic potential in various conditions. |

| Pharmacokinetics and Bioavailability | Limited data on absorption, distribution, metabolism, and excretion (ADME) in humans. examine.com Potential for poor oral bioavailability. nih.gov | Difficulty in determining effective and consistent administration protocols. Potential for variability in patient response. | Conduct comprehensive pharmacokinetic studies in humans to understand its metabolic fate and optimize delivery systems (e.g., nanoparticles, liposomal formulations). nih.gov |

| In-depth Mechanistic Studies | While some pathways are identified (e.g., mTOR), a complete picture of the molecular targets and signaling cascades is lacking. researchgate.net | Incomplete understanding of how Isoastragaloside II exerts its effects, limiting the development of targeted therapies. | Utilize advanced techniques like proteomics, metabolomics, and transcriptomics to identify specific molecular targets and signaling pathways. |

| Stability and Transformation | Isoastragaloside II may be unstable under certain processing and physiological conditions, potentially converting to other compounds. mdpi.comfrontiersin.org | Inconsistent results across studies if preparation and handling methods are not standardized. The true active compound may not be Isoastragaloside II itself. | Investigate the stability of Isoastragaloside II under various conditions and identify any transformation products and their respective bioactivities. |

| Comparative Efficacy Studies | Lack of studies comparing the effectiveness of Isoastragaloside II against other existing treatments or related compounds. nih.gov | Difficult to position Isoastragaloside II within the current therapeutic landscape. | Conduct head-to-head comparative studies with standard-of-care treatments and other bioactive compounds from Astragalus to determine relative efficacy. |

Addressing these research gaps is crucial for the future development of Isoastragaloside II as a therapeutic agent. Future investigations should focus on standardized extracts and dosing in preclinical models to enhance translational relevance. nih.gov Moreover, exploring advanced drug delivery systems could help overcome potential bioavailability issues. nih.gov By systematically tackling these limitations, the scientific community can build a more robust evidence base to support the potential transition of Isoastragaloside II from a promising compound in the laboratory to a valuable tool in clinical practice.

Q & A

Q. What are the validated analytical methods for quantifying Isoastragaloside II in plant extracts?

Isoastragaloside II is typically quantified using UPLC/Q-TOF-MS or HPLC-ELSD with optimized protocols. For instance, UPLC/Q-TOF-MS enables simultaneous detection of Isoastragaloside I, II, and IV in Radix astragali extracts, with mass fragmentation patterns (e.g., [M+FA-H]⁻ ions at m/z 871.47100 for Isoastragaloside II) and retention times (e.g., 5.61 min) used for identification . Calibration curves should be validated using certified reference standards (≥99% purity) to ensure accuracy .

Q. How does hydrolysis during sample preparation affect Isoastragaloside II quantification?

Acidic hydrolysis during extraction can convert Isoastragaloside II into Astragaloside IV, leading to underestimation of its true content. To mitigate this, protocols should avoid prolonged exposure to acidic conditions (<1 hr) and validate stability using spiked recovery tests . Multivariate statistical methods like PCA and OPLS-DA are recommended to track hydrolysis-induced compositional changes .

Q. What are the primary pharmacological mechanisms associated with Isoastragaloside II?

Isoastragaloside II modulates the TGF-beta/Smad and BMP-2/MAPK pathways , influencing osteogenic differentiation and cancer cell apoptosis. For example, it inhibits P-glycoprotein (P-gp) in multidrug-resistant (MDR) cancer cells, increasing intracellular drug retention (e.g., Rhodamine 123 accumulation by 2.5-fold) and downregulating MDR-1 gene expression .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize Isoastragaloside II extraction from Astragalus membranaceus?

A Box-Behnken design with three factors (ethanol concentration, flow rate, liquid-solid ratio) is effective. For example, ethanol concentration (60–80%) and liquid-solid ratio (8:1–12:1) significantly impact yield, as shown by ANOVA (p < 0.05). Post-alkaline washing increases Astragaloside IV yield, suggesting hydrolysis of Isoastragaloside II under basic conditions .

Q. How do environmental factors influence Isoastragaloside II content in Astragalus species?

Grey correlation analysis reveals that annual average temperature (r = 0.82) and frost-free period (r = 0.75) correlate strongly with Isoastragaloside II levels. Field studies should pair HPLC-ELSD quantification with environmental metadata (soil pH, precipitation) to model bioactive compound variability .

Q. What experimental strategies resolve contradictions in Isoastragaloside II stability data?

Contradictions arise from hydrolysis conditions (pH, temperature) and analytical method sensitivity. A tiered approach is recommended:

Q. How can Isoastragaloside II’s synergy with chemotherapeutics be mechanistically evaluated?

Design dose-matrix experiments (e.g., Isoastragaloside II + cisplatin) in MDR cancer cell lines (e.g., HepG2/Dox). Measure synergy via:

- Combination Index (CI) : Calculate using CompuSyn software (CI < 1 indicates synergy).

- Pathway inhibition : Western blotting for ERK1/2, p38, and JNK phosphorylation .

Methodological Considerations

Q. What statistical tools are critical for analyzing Isoastragaloside II bioactivity data?

- Multivariate analysis : PCA and OPLS-DA to differentiate saponin profiles in hydrolyzed vs. non-hydrolyzed extracts .

- Dose-response modeling : Use GraphPad Prism for IC₅₀ calculations (e.g., 25 µM for P-gp inhibition) .

Q. How to validate Isoastragaloside II’s purity and structural identity in new studies?

- NMR spectroscopy : Compare ¹H/¹³C spectra with reference data (e.g., δ 5.28 ppm for olefinic protons).

- HRESI-MS : Confirm molecular formula (C₄₁H₆₈O₁₄ or C43H70O15) with <5 ppm mass error .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.